molecular formula C6H5ClOS B1339965 5-Methylthiophene-3-carbonyl chloride CAS No. 754190-97-1

5-Methylthiophene-3-carbonyl chloride

Cat. No. B1339965
CAS RN: 754190-97-1
M. Wt: 160.62 g/mol
InChI Key: OQUPBCYHMQGLJO-UHFFFAOYSA-N
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Description

The compound "5-Methylthiophene-3-carbonyl chloride" is not directly mentioned in the provided papers, but it is related to the class of thiophene derivatives which are extensively studied due to their importance in pharmaceuticals and agrochemicals. Thiophene derivatives are known for their diverse chemical reactivity and are used as key intermediates in the synthesis of various compounds .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex and diverse. For instance, the synthesis of 2-Chloro-5-methylthiophene, a related compound, involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product in a 73.96% yield . Another example is the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which, although not a thiophene derivative, showcases the intricacy involved in synthesizing complex molecules with multiple substituents .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite varied, with different substituents affecting the overall conformation and electronic distribution. For example, the crystal and molecular structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one shows a highly conjugated and planar structure due to the delocalization of electrons, which is a common feature in thiophene chemistry .

Chemical Reactions Analysis

Thiophene derivatives undergo a wide range of chemical reactions. For instance, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and then react with alcohols to yield thiophene-2,4-diols, which can be further transformed into various other compounds . The nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that can form the thieno[3,4-b][1,4]oxazine ring system, demonstrating the reactivity of the thiophene moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and physical properties. The photophysical properties of 5-acyl-2-amino-3-cyanothiophenes were studied, revealing that these compounds exhibit intramolecular charge-transfer (ICT) characteristics upon light absorption . This property is crucial for applications in optoelectronics and fluorescence.

Scientific Research Applications

Synthetic Methods and Chemical Reactions

Researchers have developed methods for synthesizing thiophene derivatives, including "5-Methylthiophene-3-carbonyl chloride," which serve as key intermediates for pharmaceuticals and agrochemicals. A notable process involves the reaction of 2-methylthiophene with sulfuryl chloride, producing the product in significant yield, highlighting a low-cost route for the preparation of versatile intermediates (Zhang-Qi Yang, 2010). Further, the development of efficient synthetic routes to halogenated thiophene building blocks, including "4-bromo-3-methyl-2-thiophenecarbonyl chloride," facilitates the synthesis of a new class of 2,6-dihaloaryl 1,2,4-triazole insecticides with selective activity against pests coupled with low mammalian toxicity (J. W. Hull et al., 2007).

Potentiometric Sensor Application

The compound "5-[(3-Methylthiophene-2-yl-methyleneamino)]-2-mercaptobenzimidazole," synthesized from a thiophene derivative, was used to create a polyvinyl chloride-membrane potentiometric copper(II)-selective sensor. This sensor demonstrated excellent selectivity and sensitivity towards copper(II) ions, underscoring the utility of thiophene derivatives in environmental monitoring and analytical chemistry applications (Faruk Kardaş, 2018).

Organic Electronics and Photophysical Properties

Thiophene derivatives are integral to the development of organic electronic materials. The synthesis of "5-Substituted thiophenes" via directed lithiation has been reported, enabling the preparation of high-yield, regioselective thiophenes. These compounds are pivotal for the design of organic semiconductors and conductive polymers with applications in photovoltaics, OLEDs, and other electronic devices (Keith Smith & M. Barratt, 2007).

Complexation and Dye Application

Thiophene-based disperse dyes have been synthesized and their metal complexation with copper, cobalt, and zinc explored. These complexes exhibit good levelness and fastness properties on polyester and nylon 6.6 fabrics, indicating their potential for textile applications. The study underscores the versatility of thiophene derivatives in developing dyes with desirable properties for industrial applications (Isaac Oluwatobi Abolude et al., 2021).

Safety and Hazards

5-Methylthiophene-3-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water, liberating toxic gas .

properties

IUPAC Name

5-methylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUPBCYHMQGLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559653
Record name 5-Methylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiophene-3-carbonyl chloride

CAS RN

754190-97-1
Record name 5-Methylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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